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Protochlorophyll a -

Protochlorophyll a

Catalog Number: EVT-1596259
CAS Number:
Molecular Formula: C55H71N4O5-
Molecular Weight: 868.2 g/mol
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Product Introduction

Source

Protochlorophyll a is primarily found in plant tissues, particularly in etiolated (light-deprived) seedlings where it accumulates before exposure to light. It is synthesized from protochlorophyllide through a light-dependent reduction process catalyzed by the enzyme protochlorophyllide oxidoreductase. This enzyme facilitates the conversion of protochlorophyllide to chlorophyllide, marking a pivotal step in chlorophyll biosynthesis.

Classification

Protochlorophyll a belongs to the class of tetrapyrroles, which are organic compounds characterized by their four pyrrole rings. It is classified under the larger category of chlorophylls, which includes various forms such as chlorophyll a and chlorophyll b. The structural differences among these compounds arise from variations in their side chains and central metal ions.

Synthesis Analysis

Methods

The synthesis of protochlorophyll a occurs through several biochemical pathways, primarily involving the following steps:

  1. Formation of Porphyrin: The biosynthesis begins with the formation of porphyrin precursors from simpler molecules such as δ-aminolevulinic acid.
  2. Cyclization: This precursor undergoes cyclization to form protoporphyrin IX.
  3. Metal Insertion: Magnesium ions are inserted into protoporphyrin IX to form magnesium protoporphyrin.
  4. Reduction: The final step involves the reduction of magnesium protoporphyrin to produce protochlorophyllide, which subsequently transforms into protochlorophyll a upon exposure to light.

Technical details include the use of specific enzymes and cofactors that facilitate each reaction step, ensuring high efficiency in synthesizing protochlorophyll a under physiological conditions.

Molecular Structure Analysis

Structure

Protochlorophyll a features a complex molecular structure characterized by its four pyrrole rings arranged in a macrocyclic configuration. The central magnesium ion is coordinated by nitrogen atoms from the pyrrole rings, which are further substituted with various side chains that influence its photophysical properties.

Data

The molecular formula for protochlorophyll a is C_{55}H_{72}MgN_{4}O_{5}. Its molar mass is approximately 893.49 g/mol. The compound exhibits distinct absorption peaks in the visible spectrum, primarily around 665 nm and 440 nm, which are critical for its role in photosynthesis.

Chemical Reactions Analysis

Reactions

Protochlorophyll a participates in several chemical reactions crucial for its function:

  1. Photoreduction: In the presence of light, protochlorophyllide is reduced to chlorophyllide through the action of protochlorophyllide oxidoreductase.
  2. Degradation: Under certain conditions, protochlorophyll can undergo degradation reactions that lead to the formation of various photoproducts.

Technical Details

The photoreduction process involves electron transfer mechanisms that are sensitive to environmental conditions such as light intensity and wavelength. Understanding these reactions provides insights into how plants adapt to varying light conditions.

Mechanism of Action

Process

The mechanism by which protochlorophyll a functions involves its ability to absorb light energy effectively. Upon absorbing photons, it enters an excited state, leading to electron transfer processes that ultimately contribute to ATP and NADPH production during photosynthesis.

Data

Experimental studies have demonstrated that the efficiency of energy transfer from protochlorophyll a to reaction centers varies with different environmental factors, including temperature and solvent conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Protochlorophyll a exhibits a greenish hue due to its absorption characteristics.
  • Solubility: It is soluble in organic solvents such as acetone and ethanol but less soluble in water.

Chemical Properties

  • Stability: Protochlorophyll a is relatively stable under physiological pH but can degrade under extreme conditions (e.g., high temperatures or prolonged exposure to light).
  • Absorption Spectrum: The compound shows significant absorption in the red and blue regions of the spectrum, which correlates with its role in photosynthesis.

Relevant data indicate that changes in solvent polarity can significantly affect its spectral properties, influencing both its stability and reactivity.

Applications

Scientific Uses

Protochlorophyll a has several applications in scientific research:

  • Photosynthesis Studies: It serves as a model compound for investigating photosynthetic mechanisms and energy transfer processes.
  • Biochemical Pathway Analysis: Researchers utilize it to study chlorophyll biosynthesis pathways and their regulation under different environmental conditions.
  • Agricultural Research: Understanding its role can aid in developing crops with enhanced photosynthetic efficiency or stress resistance.
Biosynthetic Pathways and Enzymatic Regulation

Role in Chlorophyll a Biosynthesis: Divinyl and Monovinyl Pathways

Protochlorophyllide a (Pchlide a) represents the penultimate intermediate in chlorophyll a (Chl a) biosynthesis. Its formation occurs through two distinct biochemical routes: the divinyl (DV) pathway and the monovinyl (MV) pathway. These pathways diverge at protoporphyrin IX, where the DV route produces divinyl Mg-protoporphyrin IX, while the MV pathway generates monovinyl Mg-protoporphyrin IX [2] [8]. The DV pathway predominates in dark-grown cucumber (Cucumis sativus), yielding divinyl protochlorophyllide a (DV-Pchlide a) with vinyl groups at positions C-4 and C-2 of the tetrapyrrole macrocycle. Conversely, barley (Hordeum vulgare) utilizes both pathways, with the MV route producing monovinyl protochlorophyllide a (MV-Pchlide a) featuring a vinyl group at C-4 and an ethyl group at C-2 [2].

Table 1: Comparative Features of Monovinyl (MV) and Divinyl (DV) Protochlorophyllide Biosynthetic Pathways

FeatureMV PathwayDV Pathway
Key SubstrateMonovinyl Mg-protoporphyrin IXDivinyl Mg-protoporphyrin IX
Dominant Plant SpeciesBarley, WheatCucumber, Arabidopsis
C-2 SubstituentEthyl groupVinyl group
Regulatory FactorsLight intensity, 4-vinyl reductase activitySubstrate availability, species-specific enzyme affinity
Post-Illumination ConversionRetained in etioplastsRapidly reduced to MV-Pchlide a during greening

Crucially, angiosperms exhibit species-specific metabolic plasticity: barley etiochloroplasts efficiently convert DV intermediates to MV-Pchlide a, whereas cucumber favors DV-Pchlide a accumulation [2]. This metabolic divergence ensures optimal substrate provisioning for light-dependent reduction, balancing photoprotection against phototoxic tetrapyrrole accumulation.

Enzymatic Catalysis: NADPH:Protochlorophyllide Oxidoreductase (POR) Isoforms

The light-dependent reduction of Pchlide a to chlorophyllide a (Chlide a) is exclusively catalyzed by NADPH:protochlorophyllide oxidoreductase (POR), using a conserved tyrosine residue (e.g., Tyr-275 in barley POR) for proton donation [5] [10]. POR functions via a ternary complex (POR·NADPH·Pchlide) that undergoes photoconversion upon illumination. Low-temperature spectroscopy reveals identical reaction intermediates for POR isoforms:

  • Photoexcitation (77 K): Initial charge separation in Pchlide
  • Hydride Transfer (180 K): NADPH donates hydride to C-17
  • Protonation (240 K): Conserved tyrosine protonates C-18
  • Product Release: Chlide a dissociation [5]

Table 2: Kinetic Parameters of Barley POR Isoforms

ParameterPOR APOR BCatalytic Implication
Km for Pchlide (μM)5.8 ± 0.91.2 ± 0.25-fold higher substrate affinity in POR B
kcat (min⁻¹)2.1 ± 0.36.8 ± 0.53-fold faster turnover in POR B
kcat/Km (μM⁻¹min⁻¹)0.365.676-fold higher catalytic efficiency in POR B
Conformational FlexibilityLowHighEnhanced NADP⁺ release kinetics in POR B

Barley POR B outperforms POR A due to superior substrate affinity and conformational flexibility, enabling efficient Chlide production under fluctuating light [5]. Cyanobacterial POR lacks plant-like isoforms but shares the initial photochemistry, suggesting evolutionary conservation of the core mechanism despite structural divergence [5] [6].

Subcellular Compartmentalization: Envelope and Thylakoid Membrane Dynamics

Pchlide a biosynthesis and reduction are spatially regulated across plastid membranes. Early steps (protoporphyrin IX synthesis) occur in the plastid stroma, whereas late steps (Pchlide a formation) localize to the inner envelope membrane [8]. During skotomorphogenesis, etioplasts develop prolamellar bodies (PLBs)—paracrystalline membrane networks where POR-Pchlide-NADPH complexes aggregate. Arabidopsis POR A is indispensable for PLB biogenesis; porA mutants exhibit fragmented PLBs and reduced photoactive Pchlide [9].

Light-triggered membrane remodeling involves:

  • PLB dispersal: Illumination dissociates POR complexes within minutes
  • Thylakoid assembly: Chlide a integrates into nascent thylakoids
  • POR relocation: Active POR isoforms translocate to developing grana [3] [9]

This spatial orchestration minimizes Pchlide a-mediated photooxidative damage by confining photolabile substrates to light-shielded PLBs until photoreduction commences.

Genetic Determinants: POR Gene Families (PORA, PORB, PORC) and Expression Patterns

Angiosperms encode multiple POR isoforms with distinct transcriptional and post-translational regulation:

  • PORA: Dark-specific, repressed by phytochrome-mediated light signaling (e.g., >90% reduction in Arabidopsis within 2h illumination)
  • PORB: Constitutively expressed, circadian-regulated, dominant in green tissues
  • PORC: Light-induced, high-fluence blue/white-light responsive [3] [4] [9]

Functional redundancy exists but is partial: Arabidopsis porB porC double mutants are albino but rescued by ectopic PORA expression, confirming PORA’s catalytic competence [3] [9]. Post-translational regulation includes:

  • Acetylation: Light-dependent acetylation of PORA at Lys-390 enhances activity; deacetylation by histone deacetylases (HDACs) modulates function [4]
  • Translocation: PORA import into plastids requires protochlorophyllide-dependent interaction with TOC33 translocon [9]

Table 3: Expression Patterns and Functions of Arabidopsis POR Isoforms

IsoformExpression ProfileDevelopmental RoleLoss-of-Function Phenotype
PORAEtiolated seedlings, repressed by lightPLB formation, cotyledon greeningReduced PLB volume, impaired photomorphogenesis
PORBEtiolated/green tissues, circadian-regulatedBulk Chl synthesis, thylakoid biogenesisDelayed greening, reduced Chl accumulation
PORCLight-induced, high-fluence responsiveSecondary Chl synthesis, stress adaptationMild Chl deficiency, enhanced sensitivity to high light

Evolutionary Perspectives: Divergence of Light-Dependent vs. Dark-Operative Reductases

The evolution of Pchlide reduction reflects adaptations to Earth’s oxidizing atmosphere. Light-independent POR (DPOR)—a nitrogenase-like enzyme—originated in anoxic Archaea and persists in cyanobacteria, algae, and non-angiosperm plants. DPOR comprises three subunits (ChlL, ChlN, ChlB) and catalyzes dark-operative Pchlide reduction using ferredoxin and ATP [6].

Oxygen sensitivity drove light-dependent POR (LPOR) evolution in cyanobacteria; LPOR functioned as an oxygen-insensitive backup for DPOR. During primary endosymbiosis, LPOR genes transferred to the host nucleus, while DPOR genes remained plastid-encoded. Angiosperms subsequently lost DPOR due to:

  • Energetic efficiency: Exploitation of abundant light versus ATP-dependent DPOR
  • Gene loss events: Lineage-specific deletions of chlL/N/B genes
  • Regulatory integration: LPOR coupling with photoreceptor networks [6] [10]

Table 4: Evolutionary Traits of Pchlide Reductases

TraitLPORDPOR
Catalytic RequirementLight, NADPHDark, ATP, ferredoxin
Oxygen SensitivityInsensitiveHighly sensitive
Phylogenetic OriginCyanobacterial innovationArchaeal nitrogenase ancestor
Plant DistributionUniversal in angiospermsGymnosperms, ferns, algae
Evolutionary DriverAtmospheric oxygenationAnoxic environments

This evolutionary trajectory underscores LPOR’s role as a key adaptation for oxygenic photosynthesis in terrestrial environments.

Properties

Product Name

Protochlorophyll a

IUPAC Name

16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18,20(23),21-dodecaen-4-olate

Molecular Formula

C55H71N4O5-

Molecular Weight

868.2 g/mol

InChI

InChI=1S/C55H72N4O5/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42/h13,26,28-33,51,56,61H,1,14-25,27H2,2-12H3/p-1/b34-26+,42-28?,46-29?,47-30?,52-50?

InChI Key

HPNICGBMKWMZPC-QMATWKDLSA-M

Synonyms

protochlorophyll
protochlorophyll a
protochlorophylls

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)N6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)N6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C

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